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molecular formula C8H6F3NO2 B2823527 2-amino-6-(trifluoromethyl)benzoic Acid CAS No. 314-46-5

2-amino-6-(trifluoromethyl)benzoic Acid

Cat. No. B2823527
M. Wt: 205.136
InChI Key: XZBQDBWIRHIZGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08530486B2

Procedure details

Prepared according to general method C from 2-amino-6-trifluoromethylbenzoic acid (1.0 g) and urea (2.92 g). Yield: 948 mg (85%) of a solid. 1H-NMR (DMSO-δ6) δ (ppm) 11.43 (br s, 2H), 7.78 (t, J=7.9 Hz, 1H), 7.58 (d, J=7.4 Hz, 1H), 7.48 (d, J=8.2 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.92 g
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
948 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([F:14])([F:13])[F:12])[C:3]=1[C:4](O)=[O:5].[NH2:15][C:16](N)=[O:17]>>[F:12][C:11]([F:14])([F:13])[C:7]1[CH:8]=[CH:9][CH:10]=[C:2]2[C:3]=1[C:4](=[O:5])[NH:15][C:16](=[O:17])[NH:1]2

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=C(C(=O)O)C(=CC=C1)C(F)(F)F
Step Two
Name
Quantity
2.92 g
Type
reactant
Smiles
NC(=O)N
Step Three
Name
solid
Quantity
948 mg
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
Smiles
FC(C1=C2C(NC(NC2=CC=C1)=O)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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